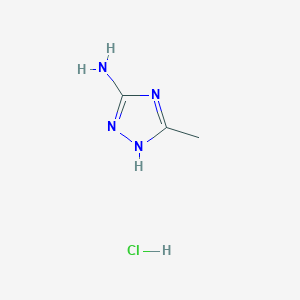

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

説明

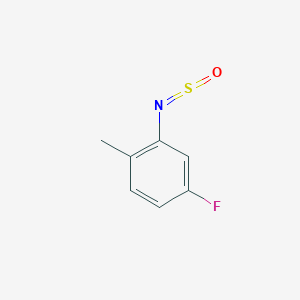

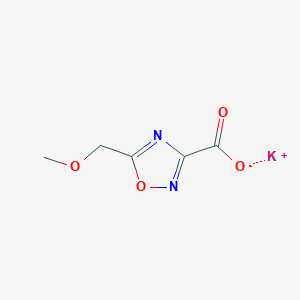

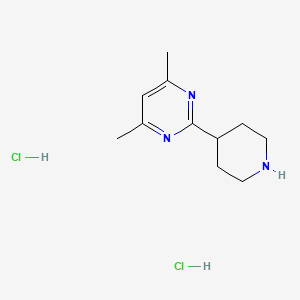

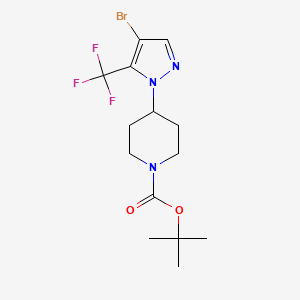

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the CAS Number: 23350-30-3 . It has a molecular weight of 134.57 . The compound is solid at room temperature and is stored in an inert atmosphere . It is used as a synthetic intermediate in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate . This compound can then react with CS2 in an alkali ethanol solution to give potassium dithiocarbazinate salt . The basic nucleus of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol can be prepared by cyclizing the potassium salt with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride can be represented by the linear formula C3H7ClN4 . The IUPAC name for this compound is 5-methyl-1 H -1,2,4-triazol-3-amine . The InChI representation is InChI=1S/C3H6N4/c1-2-5-3 (4)7-6-2/h1H3, (H3,4,5,6,7) .Chemical Reactions Analysis

Triazole derivatives are known to exhibit various chemical reactions . For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a solid at room temperature . It has a molecular weight of 134.57 . The compound is stored in an inert atmosphere .科学的研究の応用

Synthesis and Characterization

Synthesis and Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, were synthesized and evaluated for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Novel Microwave-Assisted Synthesis

A new microwave-assisted synthesis method was developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using 5-amino-1,2,4-triazoles as a building block, highlighting the versatility of these compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).

Structural and Properties Studies

N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were studied for their structural and conformational characteristics, providing insights into the properties of related triazole compounds (Dzygiel et al., 2004).

Applications in Corrosion Inhibition and Material Science

- Corrosion Inhibition: The use of 4H-triazole derivatives, including 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, was examined for corrosion and dissolution protection of mild steel in hydrochloric acid solution. These triazoles were found to be effective inhibitors, with the inhibition efficiency depending on the type and nature of the substituents present in the inhibitor molecule (Bentiss et al., 2007).

Development of Analytical and Bioimaging Tools

- Ratiometric Fluorescent Probe for Zn2+: A triazole-based fluorescent chemosensor was designed for the detection of Zn2+ ions. This probe shows excellent selectivity and sensitivity, indicating potential applications in analytical chemistry and bioimaging (Iniya et al., 2014).

作用機序

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

is a chemical compound with potential applications in various fields.

Target of Action

Triazole derivatives have been known to exhibit high binding affinity to enzymes like lactoperoxidase (lpo) .

Biochemical Pathways

Triazole derivatives have been known to be involved in diverse plant stress responses .

Result of Action

Some triazole derivatives have shown good antimicrobial activities and have been used in cancer prevention .

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

特性

IUPAC Name |

5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDYWHMJFILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)

![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)